Hydrogen-Bond Donor Capacity Versus the Des-hydroxy Analogue
The target compound possesses a computed hydrogen-bond donor count of 1 (assigned to the 4-OH of the oxolane ring), while the direct des-hydroxy comparator 1-(oxolan-3-yl)cyclobutane-1-carbaldehyde (PubChem CID 89524647) has zero hydrogen-bond donors [1]. This difference is critical for modulating aqueous solubility, target-binding interactions, and blood–brain barrier penetration profiles in CNS drug discovery programs.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (calculated from structure C₉H₁₄O₃, one hydroxyl group) |
| Comparator Or Baseline | 1-(Oxolan-3-yl)cyclobutane-1-carbaldehyde: HBD = 0 (PubChem CID 89524647) |
| Quantified Difference | ΔHBD = +1 (target compound introduces one donor site) |
| Conditions | Computed descriptor; structure-based count per Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
A hydrogen-bond donor increases molecular recognition potential and solubility but may limit membrane permeability; selecting the hydroxylated scaffold is a deliberate choice for projects prioritizing target engagement over passive permeability.
- [1] PubChem. 1-(Oxolan-3-yl)cyclobutane-1-carbaldehyde. Compound Summary, CID 89524647 (Hydrogen Bond Donor Count = 0). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1-_Oxolan-3-yl_cyclobutane-1-carbaldehyde View Source
